molecular formula C15H12O4 B15296273 Methyl 2-phenoxybenzoylformate

Methyl 2-phenoxybenzoylformate

Katalognummer: B15296273
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: FRGVAJRTNQISSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-phenoxybenzoylformate is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol. It is an intermediate in the synthesis of (Z)-Metominostrobin, a fungicide used for rice plants. This compound is known for its role in various chemical reactions and its applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-phenoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-phenoxybenzoic acid.

    Reduction: Formation of 2-phenoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-phenoxybenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly fungicides like (Z)-Metominostrobin.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-phenoxybenzoylformate involves its interaction with specific molecular targets. In the case of its role as an intermediate in fungicide synthesis, it contributes to the formation of compounds that inhibit fungal growth by disrupting essential biological pathways in the fungi.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl benzoylformate:

    Methyl 2-formyl benzoate: Another related compound used in organic synthesis.

Uniqueness

Methyl 2-phenoxybenzoylformate is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific fungicides and other biologically active compounds.

Eigenschaften

Molekularformel

C15H12O4

Molekulargewicht

256.25 g/mol

IUPAC-Name

methyl 2-oxo-2-(2-phenoxyphenyl)acetate

InChI

InChI=1S/C15H12O4/c1-18-15(17)14(16)12-9-5-6-10-13(12)19-11-7-3-2-4-8-11/h2-10H,1H3

InChI-Schlüssel

FRGVAJRTNQISSH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)C1=CC=CC=C1OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.